2-(3-Hydroxyphenyl)-2-methylpropanal
Description
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H12O2/c1-10(2,7-11)8-4-3-5-9(12)6-8/h3-7,12H,1-2H3 |
InChI Key |
RBSLEOHOLLJGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 2-(3-Hydroxyphenyl)-2-methylpropanal, differing primarily in substituents or functional groups:
Electronic and Reactivity Profiles
- Hydroxyphenyl vs. Halogenated Derivatives :
The hydroxyl group in this compound donates electrons via resonance, activating the phenyl ring toward electrophilic substitution. In contrast, bromo and chloro substituents (e.g., 2-(4-Bromophenyl)-2-methylpropanal) are electron-withdrawing, reducing ring reactivity . - Sulfanyl vs.
- Aldehyde vs. Ester Functionality: The aldehyde group in the target compound is more reactive toward nucleophilic addition compared to the ester group in Methyl 2-(3-chlorophenyl)-2-methylpropanoate, which is stabilized by resonance .
Physicochemical Properties
- Boiling Points and Solubility :
3-Hydroxy-2,2-dimethylpropanal (a structural analog) has a boiling point of 204.4°C and a flash point of 60.3°C, indicative of moderate volatility . The hydroxyl group likely enhances water solubility compared to halogenated derivatives.
Research Findings and Industrial Relevance
- Hydroxyphenyl Derivatives :
Compounds with meta-hydroxyphenyl groups (e.g., 2-(3-hydroxyphenyl)acetamide sulfate) are used in metabolite studies, highlighting the importance of positional isomerism . - Safety Considerations : Aliphatic aldehydes like 3-Hydroxy-2,2-dimethylpropanal require stringent handling due to irritant properties, suggesting similar precautions for the target compound .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-(3-hydroxyphenyl)-2-methylpropanal?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of 3-hydroxyphenyl derivatives with isobutyraldehyde precursors. Protecting the hydroxyl group (e.g., using acetyl or silyl groups) is critical to prevent side reactions. Catalysts like Lewis acids (AlCl₃ or FeCl₃) or Brønsted acids (H₂SO₄) are often used to activate the aldehyde for electrophilic substitution . Post-synthesis, deprotection under mild acidic or basic conditions yields the final product.
Q. Which spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Identifies aromatic protons (δ 6.5–7.2 ppm), aldehyde protons (δ 9.5–10.5 ppm), and methyl groups (δ 1.2–1.5 ppm). Spin-spin coupling in the aromatic region helps confirm substitution patterns .
- LC-HRMS/MS : Provides molecular ion ([M+H]+) and fragmentation patterns for structural validation .
- FT-IR : Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200–3600 cm⁻¹) functional groups .
Q. What are the key solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyl and aldehyde groups. Limited solubility in water (~75 g/L at 20°C for analogous aldehydes) .
- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at –20°C. Aldehyde functionality may dimerize or form hydrates in aqueous media .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to balance reactivity and selectivity. FeCl₃ may reduce side reactions in electron-rich aromatic systems .
- Solvent Effects : Use non-polar solvents (toluene, dichloromethane) to favor electrophilic substitution over nucleophilic pathways .
- In situ Protection : Employ acetyl chloride during synthesis to protect the hydroxyl group, improving regioselectivity .
Q. What strategies resolve contradictions in structural elucidation of derivatives?
- Methodological Answer :
- Isomer Discrimination : Use NOESY NMR to distinguish between ortho, meta, and para substitution patterns. For example, cross-peaks between methyl and aromatic protons can confirm spatial proximity in ortho derivatives .
- X-ray Crystallography : Resolve ambiguous NMR/HRMS data by determining crystal structures, as demonstrated in hydroxyphenyl acetamide derivatives .
Q. How does the electronic nature of the 3-hydroxyphenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electrophilic Substitution : The hydroxyl group activates the ring via electron donation, directing reactions to the para position. However, steric hindrance from the methylpropanal group may favor meta substitution in bulky catalysts .
- DFT Calculations : Model electron density maps to predict reactive sites and optimize catalyst design .
Q. What advanced applications exist for this compound in medicinal chemistry?
- Methodological Answer :
- Lead Compound Development : Explore derivatives for antimicrobial or anticancer activity via structure-activity relationship (SAR) studies. For example, chloro or nitro substituents on the phenyl ring enhance bioactivity .
- Prodrug Synthesis : Conjugate the aldehyde group with amines (e.g., Schiff base formation) to improve pharmacokinetic properties .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
